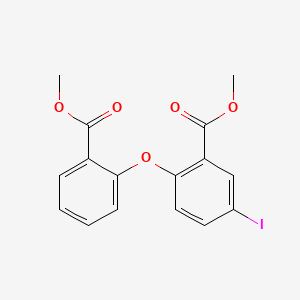

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Description

Properties

IUPAC Name |

methyl 5-iodo-2-(2-methoxycarbonylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFMPAVNFWOMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735137 | |

| Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269461-73-5 | |

| Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS 1269461-73-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a complex diaryl ether with potential applications in organic synthesis and medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and handling. We will explore a proposed synthetic pathway leveraging the Ullmann condensation, delve into its predicted physicochemical properties, and provide a detailed analysis of its expected spectroscopic signature. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling them to better understand and utilize this and similar diaryl ether scaffolds.

Introduction: The Significance of the Diaryl Ether Scaffold

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique conformational properties and its presence in a wide array of biologically active natural products and synthetic compounds. The diaryl ether linkage imparts a degree of conformational flexibility while maintaining a rigid backbone, a desirable feature for molecules designed to interact with biological targets.

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a functionalized diaryl ether. The presence of two methoxycarbonyl groups and an iodine atom makes it a versatile intermediate for further chemical modifications. The iodine atom, in particular, can be readily substituted through various cross-coupling reactions, allowing for the introduction of diverse functionalities. This positions the molecule as a valuable building block for the synthesis of more complex molecular architectures with potential therapeutic applications.

Proposed Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

The synthesis of the target molecule can be logically approached through a convergent strategy culminating in an Ullmann condensation reaction. This classic and reliable method for the formation of diaryl ethers involves the copper-catalyzed coupling of an aryl halide with a phenol. In this proposed synthesis, the key precursors are Methyl 2-hydroxy-5-iodobenzoate and Methyl 2-iodobenzoate .

Synthesis of Precursor 1: Methyl 2-hydroxy-5-iodobenzoate

The synthesis of Methyl 2-hydroxy-5-iodobenzoate can be achieved in a two-step process starting from the readily available salicylic acid.

Step 1: Iodination of Salicylic Acid

The introduction of an iodine atom onto the salicylic acid backbone is a critical first step. This can be accomplished through electrophilic aromatic substitution. A common and effective method involves the use of an iodine source, such as molecular iodine (I₂) or an iodide salt, in the presence of an oxidizing agent.

-

Causality of Experimental Choices: The use of an oxidizing agent is necessary to generate a more electrophilic iodine species (e.g., I⁺) that can attack the electron-rich aromatic ring of salicylic acid. The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction.

Step 2: Esterification of 5-iodosalicylic acid

The carboxylic acid functionality of 5-iodosalicylic acid is then converted to a methyl ester. A standard and efficient method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Self-Validating System: The progress of the esterification can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. The final product can be purified by recrystallization or column chromatography.

Synthesis of Precursor 2: Methyl 2-iodobenzoate

Methyl 2-iodobenzoate can be synthesized from 2-iodobenzoic acid through a straightforward esterification reaction with methanol, catalyzed by a strong acid like sulfuric acid.

-

Protocol Integrity: The reaction is typically heated to reflux to drive it to completion. An aqueous workup is necessary to remove the acid catalyst and any unreacted starting material. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy.

Final Step: Ullmann Condensation

The core of the synthesis is the Ullmann condensation, which will form the diaryl ether linkage. This reaction involves the copper-catalyzed coupling of Methyl 2-hydroxy-5-iodobenzoate with Methyl 2-iodobenzoate.

-

Expertise-Driven Protocol: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Ullmann condensation. Copper(I) iodide (CuI) is a commonly used catalyst. The addition of a ligand, such as a phenanthroline or a diamine, can accelerate the reaction and improve the yield. A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.

Experimental Workflow for Ullmann Condensation:

Caption: A generalized workflow for the Ullmann condensation to synthesize the target diaryl ether.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, the following properties are predicted based on the analysis of its structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₁₆H₁₃IO₅ | Based on chemical structure |

| Molecular Weight | 412.18 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar aromatic compounds |

| Melting Point | 100-120 °C | Estimated based on similar diaryl ethers |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and aromatic nature |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water | Predicted based on the nonpolar nature of the molecule |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Logical Workflow for Spectroscopic Analysis:

Caption: Workflow for the structural elucidation of the target compound using various spectroscopic techniques.

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): ~3.8-4.0 (s, 6H, 2 x -OCH₃), ~6.8-8.2 (m, 7H, Ar-H). The aromatic region will show a complex splitting pattern due to the various couplings between the protons on the two benzene rings. Protons ortho to the ester groups and the iodine atom will be the most deshielded.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ (ppm): ~52-53 (2 x -OCH₃), ~90 (C-I), ~115-160 (Ar-C), ~165-170 (2 x C=O). The carbon attached to the iodine will appear at a characteristic upfield shift.

-

-

FT-IR (KBr, cm⁻¹):

-

ν: ~3050-3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O stretch, ester), ~1250 (Ar-O-Ar stretch, asymmetric), ~1050 (Ar-O-Ar stretch, symmetric). The strong carbonyl stretch and the characteristic ether stretches will be key diagnostic peaks.

-

-

Mass Spectrometry (EI):

-

m/z: 412 [M]⁺, fragments corresponding to the loss of -OCH₃, -COOCH₃, and cleavage of the diaryl ether bond. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a clear indicator in the mass spectrum.

-

Potential Applications in Research and Drug Development

The structural features of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate make it an attractive scaffold for the development of novel therapeutic agents. The diaryl ether core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities.

The presence of the iodine atom allows for the facile introduction of various substituents through well-established cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. The two methoxycarbonyl groups can be hydrolyzed to the corresponding dicarboxylic acid, which can be further functionalized or serve as a handle for conjugation to other molecules.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a promising, yet under-explored, chemical entity. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on the robust Ullmann condensation, offers a clear path for its preparation in a laboratory setting. The predicted physicochemical and spectroscopic data provide a valuable reference for its identification and characterization. As the demand for novel molecular scaffolds in drug discovery continues to grow, compounds like Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate represent a valuable addition to the synthetic chemist's toolbox.

References

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of New Ester Derivatives of Salicylic Acid. ResearchGate. [Link]

-

Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. PubMed. [Link]

-

Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. ACS Publications. [Link]

-

Spectroscopy of Ethers. OpenStax. [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]

-

Methyl 2-phenoxyisobutyrate. PubChem. [Link]

-

Synthesis and Characterization of Some Heterocyclic Compounds from Salicylic Acid. JOCPR. [Link]

-

Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

13C NMR Spectrum of Methyl benzoate. Human Metabolome Database. [Link]

-

Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [Link]

-

Ether Infrared spectra. Chemistry World. [Link]

-

Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. PubMed. [Link]

-

Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Read Chemistry. [Link]

-

Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. [Link]

- Synthesis of substituted salicylaldehyde derivatives.

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum of Methyl benzoate. Human Metabolome Database. [Link]

-

Methyl 2-hydroxy-4-iodobenzoate. ResearchGate. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

An In-Depth Technical Guide to the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

This guide provides a comprehensive overview of the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a diaryl ether of interest to researchers and professionals in drug development and materials science. The core of this synthesis lies in the formation of a diaryl ether bond, a common structural motif in many biologically active molecules and functional materials. This document will delve into the strategic considerations, mechanistic underpinnings, and a detailed experimental protocol for this transformation, grounded in established chemical principles.

Strategic Overview: The Ullmann Condensation

The most logical and widely employed method for constructing the C-O bond in diaryl ethers is the Ullmann condensation.[1] This classical organocopper reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[1] For the synthesis of our target molecule, this translates to the reaction between Methyl 5-iodosalicylate and Methyl 2-hydroxybenzoate.

The choice of an aryl iodide, specifically Methyl 5-iodosalicylate, is strategic. Aryl iodides are generally more reactive in Ullmann-type couplings compared to their bromide or chloride counterparts due to the weaker carbon-iodine bond, facilitating oxidative addition to the copper catalyst.

Modern iterations of the Ullmann condensation often employ ligands to stabilize the copper catalyst and promote the reaction under milder conditions, improving yields and functional group tolerance.[1]

Synthesis of Starting Materials

A robust synthesis of the target molecule begins with the reliable preparation of its precursors.

Methyl 5-iodosalicylate

Methyl 5-iodosalicylate can be synthesized from salicylic acid through a two-step process: iodination followed by esterification.

-

Iodination of Salicylic Acid: Direct iodination of salicylic acid can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent.

-

Esterification: The resulting 5-iodosalicylic acid is then esterified to its methyl ester. A straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Methyl 2-hydroxybenzoate (Methyl Salicylate)

Methyl 2-hydroxybenzoate, also known as methyl salicylate, is a commercially available compound. Should a laboratory synthesis be required, it can be readily prepared by the Fischer esterification of salicylic acid with methanol and an acid catalyst.[2]

Mechanistic Insights: The Ullmann Condensation Pathway

The precise mechanism of the Ullmann condensation can be complex and is believed to involve a catalytic cycle with copper(I) and copper(III) intermediates. The generally accepted pathway is illustrated below:

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-iodosalicylate (278 mg, 1.0 mmol), Methyl 2-hydroxybenzoate (183 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).

-

Solvent Addition and Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The choice of temperature is crucial; higher temperatures can accelerate the reaction but may also lead to decomposition.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with toluene (20 mL) and filter through a pad of celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Safety Considerations

-

Aryl Iodides: Aryl iodides can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE).

-

Copper Salts: Copper salts are toxic if ingested. Avoid inhalation of dust.

-

Cesium Carbonate: Cesium carbonate is a strong base and can cause irritation.

-

DMF: N,N-Dimethylformamide is a suspected teratogen and can be absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves.

-

High Temperatures: The reaction is conducted at elevated temperatures, requiring appropriate caution to prevent burns.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyls, ether linkage).

References

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

-

Bhasvic. (2022). Aspirin synthesis part 1. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. This molecule, a substituted diphenyl ether, holds significant promise as a versatile building block in medicinal chemistry and materials science. Its strategic placement of an iodine atom and two methyl ester functionalities allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This document delves into its structural characteristics, predicted physicochemical properties, a detailed synthetic protocol, and its anticipated reactivity, with a focus on the causality behind experimental choices and the self-validating nature of the described methodologies.

Introduction

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS No. 1269461-73-5) is a poly-functionalized aromatic compound with the molecular formula C16H13IO5.[1] Its structure, featuring a diphenyl ether core, is a common motif in a variety of biologically active molecules. The presence of an aryl iodide offers a reactive handle for palladium-catalyzed cross-coupling reactions, while the two methyl ester groups can be subjected to various transformations, including hydrolysis and amidation. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.

Molecular Structure and Core Chemical Properties

The foundational characteristics of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1269461-73-5 | [1] |

| Molecular Formula | C16H13IO5 | [1] |

| Molecular Weight | 412.18 g/mol | [1] |

| Physical Form | Predicted to be a solid at room temperature | Inferred from related amino compound |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water. | Based on general properties of aromatic esters[2] |

| Storage | Recommended to be stored in a dark, dry place at 2-8°C. | Based on related amino compound |

Structural Analysis

The molecule consists of two phenyl rings connected by an ether linkage. One ring is substituted with an iodine atom and a methoxycarbonyl group, while the other bears a methoxycarbonyl group. The ortho-phenoxy benzoate structure can lead to steric interactions that influence the molecule's conformation and reactivity.[3]

Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

The most logical and field-proven approach for the synthesis of this diaryl ether is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.

Proposed Synthetic Pathway: Ullmann Condensation

This synthesis involves the coupling of methyl salicylate (methyl 2-hydroxybenzoate) with a di-substituted aryl iodide, such as methyl 2-bromo-5-iodobenzoate or methyl 2,5-diiodobenzoate. The choice of the aryl halide is critical; a bromo or iodo substituent at the 2-position is necessary for the ether bond formation, while the iodo group at the 5-position remains for subsequent functionalization.

Caption: Proposed Ullmann condensation for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with internal checks and purification steps to ensure the integrity of the final product.

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl salicylate (1.0 eq), methyl 2-bromo-5-iodobenzoate (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

The use of a slight excess of the aryl halide ensures complete consumption of the more valuable methyl salicylate. Potassium carbonate is a crucial base for deprotonating the phenolic hydroxyl group.

-

-

Solvent and Reaction Conditions:

-

Add anhydrous dimethylformamide (DMF) to the flask. DMF is an excellent polar aprotic solvent for this type of reaction, capable of dissolving the reactants and salts.

-

Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere. The high temperature is necessary to overcome the activation energy of the C-O bond formation. The inert atmosphere prevents oxidation of the copper catalyst.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting materials will indicate the completion of the reaction.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Pour the filtrate into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

-

Wash the organic layer sequentially with water and brine to remove residual DMF and salts.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for removing unreacted starting materials and by-products.

-

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this specific molecule, the following data are predicted based on the analysis of its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.8 - 8.2 | m | - |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | s | - |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will provide information on the carbon skeleton of the molecule.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 165 - 170 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbons (-OCH₃) | 50 - 55 |

| Carbon-Iodine (C-I) | 90 - 100 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the ester and ether functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester and Ether) | 1100 - 1300 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1450 - 1600 |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z ≈ 412.

-

Key Fragmentation: Loss of a methoxy group (-OCH₃) to give a peak at m/z ≈ 381, and cleavage of the ether bond. The presence of iodine will be indicated by a characteristic isotopic pattern.

Reactivity and Potential Applications

The chemical reactivity of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is dominated by the aryl iodide and the two ester functionalities.

Reactivity of the Aryl Iodide

The carbon-iodine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Caption: Reactivity of the aryl iodide in cross-coupling reactions.

Reactivity of the Ester Groups

The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions. These carboxylic acids can then be converted to a variety of other functional groups, such as amides, acid chlorides, or reduced to alcohols. The differential reactivity of the two ester groups, influenced by their electronic and steric environments, could potentially be exploited for selective transformations.

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible from Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate are prevalent in many pharmaceutical compounds. For instance, intramolecular cyclization reactions could lead to the formation of dibenzo[b,f][3][4]oxazepine derivatives, which are known to possess a range of biological activities. Furthermore, its ability to undergo polymerization through cross-coupling reactions makes it a potential monomer for the synthesis of novel polymers with interesting electronic and photophysical properties. Its role as a versatile building block for pharmaceuticals is a key area of its potential application.[5]

Conclusion

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a strategically functionalized molecule with significant potential as a building block in organic synthesis. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and a discussion of its reactivity and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, drug discovery, and materials science, enabling them to harness the full synthetic potential of this versatile compound.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Copper-Catalyzed Ullmann Condensation of 2-Iodo-5-methylbenzoic Acid. BenchChem.

-

Lead Sciences. (n.d.). Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-iodobenzoate. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development. BenchChem.

Sources

A-Z Guide to Structure Elucidation: Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Abstract

This comprehensive technical guide provides an in-depth analysis of the structure elucidation of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. It is designed for researchers, scientists, and professionals in drug development. This guide details the logical pathway, from synthesis to spectroscopic analysis, and offers insights into the selection of experimental methods. It aims to serve as a definitive resource, integrating foundational principles with advanced analytical techniques to unambiguously confirm the molecular structure of this complex diaryl ether.

Introduction: The Significance of Diaryl Ethers

Diaryl ethers are a crucial structural motif in numerous biologically active compounds and functional materials. Their synthesis and characterization are of significant interest in medicinal chemistry and materials science.[1] Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a prime example of a diaryl ether, presenting a unique challenge for structure elucidation due to its intricate substitution pattern. This guide will systematically deconstruct the process of confirming its molecular architecture.

Synthesis Strategy: The Ullmann Condensation

The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is most effectively achieved through an Ullmann condensation. This classic copper-catalyzed reaction is a cornerstone in the formation of diaryl ethers, involving the coupling of an aryl halide with a phenol.[2][3]

Rationale for Reagent Selection

The chosen synthetic route involves the reaction between methyl 5-iodosalicylate and methyl 2-bromobenzoate. The selection of an iodinated phenol derivative and a brominated benzoic acid derivative is strategic. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in copper-catalyzed cross-coupling reactions, facilitating a more efficient reaction under milder conditions.[4]

Experimental Protocol: Ullmann Condensation

-

Reagent Preparation: In a dry flask, combine methyl 5-iodosalicylate (1.0 eq), methyl 2-bromobenzoate (1.1 eq), copper(I) oxide (0.1 eq), and cesium carbonate (2.0 eq).

-

Solvent and Atmosphere: Add anhydrous dimethylformamide (DMF) to the flask and purge with an inert gas, such as argon or nitrogen.

-

Reaction Conditions: Heat the mixture to 120-140°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Analytical Workflow: A Multi-faceted Approach to Structure Elucidation

Confirming the structure of a novel organic compound requires a synergistic application of various spectroscopic techniques.[5][6] Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: The systematic workflow for the synthesis, purification, and comprehensive spectroscopic analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and critical step in determining the molecular weight and elemental composition of the synthesized compound.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Data Interpretation and Expected Fragmentation

The expected molecular formula for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is C₁₆H₁₃IO₅. The high-resolution mass spectrum should confirm this with a precise mass measurement. Aromatic esters are known to exhibit characteristic fragmentation patterns.[8][9] Key expected fragments would arise from:

-

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups.

-

Loss of Methoxy Group: A peak corresponding to the loss of a methoxy radical (-•OCH₃).

-

Loss of Methoxcarbonyl Group: A peak corresponding to the loss of a methoxycarbonyl radical (-•COOCH₃).

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 428.9830 | 428.9835 |

| [M+Na]⁺ | 450.9650 | 450.9653 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the purified solid is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Spectral Analysis

The IR spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is expected to show characteristic absorption bands for its functional groups.

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy, particularly a combination of 1D and 2D experiments, provides the most detailed information about the molecular structure, including the connectivity of atoms.[11][12]

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.[13]

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectrometry (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

¹H and ¹³C NMR: Assigning the Core Structure

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum will show the number of unique carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Methoxy (-OCH₃) | ~3.8 - 3.9 (s, 6H) | ~52-53 |

| Aromatic Protons | ~6.8 - 8.2 (m, 7H) | ~110 - 160 |

| Ester Carbonyl (C=O) | - | ~165-168 |

Note: Specific assignments require 2D NMR data.

2D NMR: Connecting the Pieces

2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.[14][15]

-

COSY (Correlation Spectrometry): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[16] This is crucial for tracing the connectivity within the two aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[17] This allows for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the two aromatic rings through the ether linkage and for linking the methoxycarbonyl groups to their respective rings.[18]

Caption: Key HMBC correlations for confirming the connectivity in Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Conclusion

The structural elucidation of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The Ullmann condensation provides a reliable synthetic route, and the subsequent application of high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments allows for the unambiguous confirmation of its complex molecular architecture. This guide provides a robust framework for researchers engaged in the synthesis and characterization of novel organic molecules.

References

- Bruker. (2007). APEX2. Bruker AXS Inc., Madison, Wisconsin, USA.

-

University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Retrieved from [Link]

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

-

E-Learning. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

-

Tesis Doctorals en Xarxa. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

- ACS Publications. (1999). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry, 64(16), 5904-5912.

- VNU. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.

- National Institutes of Health. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 81(12), 4014-4022.

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

- ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.

- National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1057-1063.

-

PrepChem.com. (n.d.). Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 5. vce.studypulse.au [vce.studypulse.au]

- 6. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jove.com [jove.com]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 15. youtube.com [youtube.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. ecommons.cornell.edu [ecommons.cornell.edu]

- 18. digibuo.uniovi.es [digibuo.uniovi.es]

An In-depth Technical Guide to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diaryl Ether Scaffold

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a complex organic molecule built upon a diaryl ether framework. The diaryl ether motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Its unique physicochemical properties, including metabolic stability and the ability to adopt specific conformations, make it an attractive structural element in the design of novel therapeutics.[1] Molecules incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties. This guide provides a comprehensive overview of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, from its fundamental physicochemical properties and synthesis to its potential applications in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key identifiers and characteristics of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

| Property | Value | Source |

| Molecular Weight | 412.1759 g/mol | [2] |

| Molecular Formula | C16H13IO5 | [2] |

| CAS Number | 1269461-73-5 | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

| Storage | Store in a cool, dry, and dark place to prevent degradation. | [2] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with chemical shifts typically in the range of 6.5-8.0 ppm. The two methoxy groups (-OCH₃) will each exhibit a singlet, likely between 3.5 and 4.0 ppm. The coupling patterns of the aromatic protons will be indicative of their substitution patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups around 165-175 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbons of the methoxy groups are expected to appear around 50-60 ppm.[3]

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups, typically in the region of 1720-1740 cm⁻¹.[4] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while C-O stretching of the ether linkage and esters will appear in the 1000-1300 cm⁻¹ region.[4]

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.[5][6][7] For Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, the molecular ion peak [M]⁺ would be observed at m/z 412.1759. The fragmentation pattern would likely involve the loss of the methoxycarbonyl and methoxy groups.

Synthesis and Mechanistic Insights

The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is most effectively achieved through a copper-catalyzed Ullmann condensation reaction. This classic method for forming diaryl ethers involves the coupling of an aryl halide with a phenol.[8]

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the coupling of methyl 5-iodosalicylate with methyl 2-bromobenzoate. The choice of a copper catalyst is critical, and various copper(I) and copper(II) salts can be employed, often in the presence of a ligand to facilitate the reaction.

Caption: Proposed synthetic workflow for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate via Ullmann condensation.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for Ullmann condensations.[9]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-iodosalicylate (1.0 eq.), methyl 2-bromobenzoate (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Causality Behind Experimental Choices

-

Inert Atmosphere: The copper-catalyzed coupling reaction is sensitive to oxidation, which can deactivate the catalyst. An inert atmosphere is crucial for achieving a good yield.

-

Anhydrous Solvent: Water can interfere with the reaction by competing with the phenol for coordination to the copper catalyst and by hydrolyzing the ester groups under the basic conditions.

-

Base: The base is required to deprotonate the phenolic hydroxyl group of methyl 5-iodosalicylate, forming the more nucleophilic phenoxide, which is the active species in the coupling reaction.

-

Excess Aryl Halide: Using a slight excess of the aryl bromide can help to drive the reaction to completion, especially if the aryl iodide is the more valuable starting material.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, byproducts, and residual catalyst.

Applications in Drug Discovery and Development

The diaryl ether scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. Its presence in a molecule can confer favorable pharmacokinetic properties and allow for specific interactions with biological targets.

Potential as an Intermediate in the Synthesis of Bioactive Molecules

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a versatile intermediate for the synthesis of more complex molecules. The iodo-substituent provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential Therapeutic Targets

Given the broad biological activities of diaryl ethers, this molecule could serve as a starting point for the development of inhibitors for various therapeutic targets.

-

Oncogenic Signaling Pathways: Many diaryl ether-containing compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met.[1] The diaryl ether linkage can mimic the binding of natural ligands or allosterically modulate the kinase activity.

-

DNA Damage Response: Some diarylheptanoids have been found to affect the DNA damage signaling pathway, suggesting a potential role in cancer chemotherapy by sensitizing tumor cells to DNA-damaging agents.[10]

-

Enzyme Inhibition: The diaryl ether scaffold is present in inhibitors of various enzymes, including enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis in some pathogens.[11]

Caption: Potential signaling pathways targeted by diaryl ether compounds in drug development.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Iodinated aromatic compounds should be handled with care, as some can be irritants. It is good laboratory practice to consult the Safety Data Sheet (SDS) for any specific hazards associated with this compound or its precursors.

Conclusion

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a molecule of significant interest due to its diaryl ether core, a well-established privileged scaffold in medicinal chemistry. Its synthesis via Ullmann condensation is a robust and adaptable method. The presence of an iodo-substituent provides a valuable point for further chemical modification, making it a versatile intermediate for the creation of diverse chemical libraries for drug screening. The broad range of biological activities associated with diaryl ethers suggests that derivatives of this compound could hold promise as novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

-

M. A. S. S. Abdel-Kader, A. M. El-Moghazy, and A. A. El-Sayed, "Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase," European Journal of Medicinal Chemistry, vol. 63, pp. 538-548, 2013. Available: [Link]

- H. J. Cristau, P. P. Cellier, J. F. Spindler, and M. Taillefer, "A general and mild copper-catalyzed arylation of phenols," Organic Letters, vol. 6, no. 6, pp. 913-916, 2004.

-

Lead Sciences. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. Available: [Link]

-

PrepChem. Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate. Available: [Link]

- P. K. Agrawal, "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds," Natural Product Communications, vol. 6, no. 11, pp. 1649-1652, 2011.

- S. L. MacNeil et al., "Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9," Applied and Environmental Microbiology, vol. 81, no. 12, pp. 4085-4094, 2015.

- S. K. Guchhait, S. S. Kushwaha, and A. K. Verma, "General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex," The Journal of Organic Chemistry, vol. 76, no. 15, pp. 6320-6325, 2011.

- J. C. G. E. da Silva, "An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification," Analytical Chemistry, vol. 95, no. 25, pp. 9480-9488, 2023.

- Y. Wang et al., "Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity," RSC Advances, vol. 11, no. 48, pp. 30251-30260, 2021.

- M. A. van der Meer, J. C. G. E. da Silva, and G.

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available: [Link]

-

Reddit. IR Spectra Help. Available: [Link]

-

ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available: [Link]

-

American Chemical Society. Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Available: [Link]

-

ResearchGate. Experimental approach of IR-IS, combining mass spectrometry with.... Available: [Link]

- Google Patents. PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.

-

PubMed Central. Structural Elucidation of Agrochemical Metabolic Transformation Products Based on Infrared Ion Spectroscopy to Improve In Silico Toxicity Assessment. Available: [Link]

- Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

PubMed Central. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Available: [Link]

- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

MDPI. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Available: [Link]

- Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Angewandte Chemie International Edition, vol. 59, no. 51, pp. 23073-23077, 2020.

-

Copies of 1H, 13C, 19F NMR spectra. University of the Basque Country. Available: [Link]

-

Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. Available: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate - Lead Sciences [lead-sciences.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry-based degradomics analysis of toxoid vaccines | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 8. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Section 1: Introduction

For researchers and scientists in drug development and synthetic chemistry, unambiguous structural elucidation of novel compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful tool for determining the detailed structure of organic molecules in solution. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS No: 1269461-73-5), a complex diaryl ether with multiple distinct proton environments.

This document moves beyond a simple recitation of expected peaks. As a senior application scientist, the goal is to provide a predictive and interpretive framework grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the subtle electronic effects exerted by the molecule's functional groups. We will dissect the causality behind the expected spectral features, offer a robust protocol for data acquisition, and discuss potential spectral complexities, thereby equipping the reader with the expertise to confidently analyze this and similar molecular architectures.

Section 2: Deciphering the Molecular Architecture

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate consists of two substituted benzene rings linked by an ether oxygen, with two methoxycarbonyl (-COOCH₃) groups. Due to the substitution pattern, there are no elements of symmetry that would render any of the aromatic protons chemically equivalent. This results in seven distinct aromatic proton signals and two distinct methyl proton signals.

These nine unique proton environments are systematically labeled in the diagram below for clarity throughout this guide.

Caption: Molecular structure with systematic proton labeling.

Section 3: Theoretical Principles and Spectral Prediction

The precise appearance of a ¹H NMR spectrum is governed by two primary factors: the chemical shift (δ), which indicates the electronic environment of a proton, and spin-spin coupling (J), which causes signals to split based on the number of neighboring protons.[1]

3.1: Chemical Shift (δ) Analysis

The chemical environment of each proton dictates its resonance frequency. Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (further downfield), while those in electron-rich environments are "shielded" and appear upfield.[2]

-

Aromatic Protons (δ 6.5-8.5 ppm): Protons directly attached to a benzene ring typically resonate in this region due to the ring current effect, which strongly deshields them.[3] The specific position is modulated by the electronic influence of the substituents.

-

Ring A (Iodinated Ring):

-

The iodine atom at C-5 exerts a moderate electron-withdrawing inductive effect and a deshielding anisotropic effect, influencing adjacent protons H-4 and H-6.

-

The methoxycarbonyl group at C-1 is strongly electron-withdrawing, significantly deshielding the ortho proton, H-6.

-

The ether oxygen at C-2 is electron-donating through resonance, which would typically shield ortho (H-3) and para (H-5, now substituted) positions.

-

-

Ring B (Phenoxy Ring):

-

The methoxycarbonyl group at C-2' is strongly electron-withdrawing, deshielding its ortho proton, H-3', and para proton, H-5'.

-

The ether linkage at C-1' is electron-donating, shielding its ortho (H-6') and para (H-4') protons relative to benzene (7.3 ppm).[4]

-

-

-

Methoxy Protons (δ 3.5-4.0 ppm): The two methyl groups are part of ester functionalities. The protons are deshielded by the adjacent oxygen atom, placing their signals in this characteristic region. As they are in non-equivalent electronic environments, they are expected to appear as two distinct singlets.

3.2: Spin-Spin Coupling (J) Analysis

Spin-spin coupling arises from the interaction of the magnetic fields of neighboring, non-equivalent protons, transmitted through the bonding electrons.[5] This interaction splits a single resonance peak into a multiplet. The number of lines in the multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[6]

-

Ortho Coupling (³J): Coupling between protons on adjacent carbons. It is the strongest, typically in the range of 7–10 Hz.[4]

-

Meta Coupling (⁴J): Coupling between protons separated by three bonds. It is significantly weaker, around 2–3 Hz.[4]

-

Para Coupling (⁵J): Coupling over four bonds is usually too small to be resolved (0-1 Hz).

-

Through-Space Coupling: In sterically crowded molecules like diaryl ethers, protons that are close in space but distant in terms of bonds can sometimes couple.[7][8] A Nuclear Overhauser Effect (NOE) experiment would be required to confirm such interactions, for instance, between H-6 and H-6'.

3.3: Predicted Spectral Data

Based on the principles above, a detailed prediction of the ¹H NMR spectrum is summarized in the table below. The chemical shifts are estimated based on additive substituent effects and data from analogous compounds.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-6 | 8.0 – 8.2 | Doublet (d) | ⁴J ≈ 2-3 Hz | Strongly deshielded by the ortho -COOCH₃ group. Split by meta-coupling to H-4. |

| H-4 | 7.8 – 8.0 | Doublet of Doublets (dd) | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz | Deshielded by the para -COOCH₃ and ortho -I. Split by ortho-coupling to H-3 and meta-coupling to H-6. |

| H-3 | 7.0 – 7.2 | Doublet (d) | ³J ≈ 8-9 Hz | Shielded by the ortho ether oxygen. Split by ortho-coupling to H-4. |

| H-6' | 7.6 – 7.8 | Doublet of Doublets (dd) | ³J ≈ 7-8 Hz, ⁴J ≈ 1-2 Hz | Deshielded by proximity to the ether linkage. Split by ortho-coupling to H-5' and meta-coupling to H-4'. |

| H-4' | 7.4 – 7.6 | Triplet of Doublets (td) or Multiplet (m) | ³J ≈ 7-8 Hz, ⁴J ≈ 1-2 Hz | Complex splitting from two ortho neighbors (H-3', H-5') and one meta neighbor (H-6'). |

| H-5' | 7.2 – 7.4 | Triplet of Doublets (td) or Multiplet (m) | ³J ≈ 7-8 Hz, ⁴J ≈ 1-2 Hz | Para to the ether linkage and ortho/meta to other protons. Split by H-4' and H-6'. |

| H-3' | 7.1 – 7.3 | Doublet of Doublets (dd) | ³J ≈ 7-8 Hz, ⁴J ≈ 1-2 Hz | Ortho to the deshielding -COOCH₃ group. Split by ortho-coupling to H-4' and meta-coupling to H-5'. |

| -OCH₃ (A) | 3.8 – 4.0 | Singlet (s) | N/A | Non-equivalent methoxy ester protons. |

| -OCH₃ (B) | 3.7 – 3.9 | Singlet (s) | N/A | Non-equivalent methoxy ester protons. |

Section 4: A Practical Guide to Spectrum Acquisition

The trustworthiness of any spectral data relies on a validated and meticulously executed experimental protocol.

4.1: Protocol for Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for moderately polar organic compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal reference, which is defined as 0.00 ppm. Verify its presence or add a trace amount if necessary.[9]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

4.2: NMR Instrument Parameters

Acquiring a high-quality spectrum requires appropriate parameter selection. The following are typical starting parameters for a 400 MHz spectrometer.[10]

| Parameter | Recommended Value | Rationale |

| Solvent | CDCl₃ | Good solubility, minimal signal overlap. |

| Temperature | 298 K | Standard room temperature acquisition. |

| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |

| Number of Scans | 16-64 | Increase for dilute samples to improve signal-to-noise. |

| Relaxation Delay (D1) | 1.0 - 5.0 s | Ensures full relaxation of protons for accurate integration. |

| Acquisition Time (AQ) | 3-4 s | Determines digital resolution. |

The general workflow for acquiring and processing the spectrum is illustrated below.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. compoundchem.com [compoundchem.com]

- 7. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR data for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Introduction

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a complex diaryl ether derivative. Molecules of this class are significant in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecular architectures. The precise structural elucidation of such compounds is a prerequisite for their application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as one of the most powerful analytical tools for this purpose.

This technical guide provides a comprehensive analysis of the ¹³C NMR data for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to explain the causal relationships between the molecular structure and the observed chemical shifts. It offers field-proven insights into experimental design, data interpretation, and structural validation, intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization.

Molecular Structure and Carbon Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique carbon environments. Due to the asymmetric substitution on both phenyl rings, all 16 carbon atoms in Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate are chemically non-equivalent.[1] Consequently, the proton-decoupled ¹³C NMR spectrum is expected to exhibit 16 distinct signals.

The structure and carbon numbering scheme are presented below. This numbering is used for the assignment of chemical shifts throughout this guide.

Caption: Molecular structure of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Environment | Predicted Chemical Shift (δ) [ppm] | Rationale |

| C7, C7' | Ester Carbonyl (C=O) | 165 - 175 | Typical range for ester carbonyls.[2][6] Two distinct signals are expected. |

| C1, C2' | Aromatic (Ar-O-Ar) | 145 - 160 | Carbons directly attached to the ether oxygen are significantly deshielded.[7] |

| C2, C1' | Aromatic (Ar-C=O, Ar-O) | 125 - 140 | Quaternary carbons adjacent to electron-withdrawing groups or the ether linkage. |

| C3,C4,C6,C3',C4',C5',C6' | Aromatic (Ar-H) | 115 - 140 | Standard range for protonated aromatic carbons.[2] Specific shifts depend on proximity to substituents. |

| C5 | Aromatic (Ar-I) | 85 - 95 | The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon compared to other halogen substituents.[7] |

| C8, C8' | Methoxy (-OCH₃) | 50 - 55 | Typical range for ester methoxy carbons.[2][6] Two distinct signals are expected. |

Experimental Protocol for Data Acquisition

The reliability of NMR data is fundamentally dependent on a robust and well-documented experimental methodology. The following protocol outlines a self-validating system for acquiring high-quality ¹³C NMR spectra for compounds like Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Sample Preparation

The causality behind meticulous sample preparation is to eliminate artifacts and ensure high-resolution data.

-

Weighing: Accurately weigh 15-25 mg of the high-purity, dried compound. A higher concentration is often required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice.[8] Its residual proton signal is at 7.26 ppm, and its carbon signal appears as a characteristic triplet at 77.16 ppm, which serves as an excellent internal reference.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent within a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution, which is critical for sharp, well-resolved NMR signals.

NMR Spectrometer Setup and Data Acquisition

The choice of acquisition parameters directly impacts the signal-to-noise ratio and overall quality of the final spectrum.

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a ¹³C frequency of 100 MHz or higher.

-

Experiment Type: A standard one-dimensional proton-decoupled ¹³C experiment is the primary choice. This simplifies the spectrum by collapsing all carbon signals into singlets.[1]

-

Key Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay without saturating the signals, especially for quaternary carbons.

-

Relaxation Delay (d1): Set to 2-5 seconds. This delay is crucial to allow the nuclear spins to return to equilibrium before the next pulse, ensuring accurate signal integration, although integration is not typically quantitative in standard ¹³C NMR.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

-

-

Referencing: Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm).[8]

The logical flow of this process is visualized in the workflow diagram below.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Advanced Structural Verification: DEPT Spectroscopy

For unambiguous assignment of carbon types, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment would be particularly useful for this molecule. In a DEPT-135 spectrum:

-

CH₃ groups appear as positive signals.

-

CH₂ groups appear as negative signals (none in this molecule).

-

CH groups appear as positive signals.

-

Quaternary carbons are absent.

This technique would definitively confirm the two methoxy carbons (C8, C8') and the eight protonated aromatic carbons (CH), while the six quaternary aromatic carbons and two carbonyl carbons would not appear, thus validating their assignment.

Conclusion

The ¹³C NMR spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is predicted to show 16 unique signals, consistent with its asymmetric structure. The chemical shifts are governed by the electronic effects of the substituents, with the ester carbonyls appearing furthest downfield (165-175 ppm), the methoxy carbons appearing furthest upfield (50-55 ppm), and the carbon directly bonded to iodine showing a characteristic upfield shift to around 85-95 ppm. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectral data. The subsequent application of advanced techniques like DEPT-135 allows for the unequivocal confirmation of the carbon framework, ensuring the structural integrity of this important synthetic intermediate for applications in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

National Center for Biotechnology Information. (n.d.). Methyl 5-iodo-2-methoxybenzoate. PubMed Central. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

Seema Finechem Industry. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. [Link]

-

ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate. [Link]

-